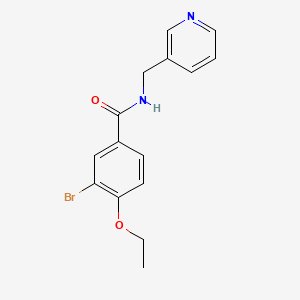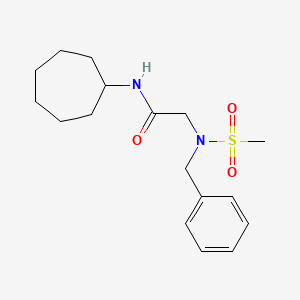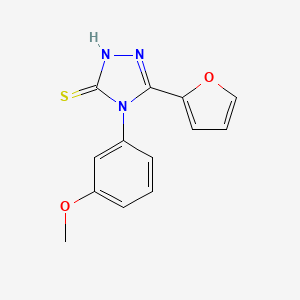![molecular formula C18H14N2O B5703191 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5703191.png)
2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile, also known as AIM-BN, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of indole, which is a naturally occurring organic compound that is found in many plants and animals. AIM-BN is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in many important cellular processes. In
作用機序
2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile is a potent inhibitor of GSK-3β, which is a key regulator of many cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. GSK-3β is also involved in the regulation of neuronal development and function. By inhibiting GSK-3β, 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile can modulate these cellular processes, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile has been shown to have anti-inflammatory effects. It has also been shown to have anti-tumor effects, by inhibiting the growth and proliferation of cancer cells. 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile has also been shown to have cardioprotective effects, by reducing the damage caused by ischemia-reperfusion injury.
実験室実験の利点と制限
One of the main advantages of using 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile in lab experiments is its potency as a GSK-3β inhibitor. This allows researchers to achieve a high degree of inhibition with a relatively low concentration of the compound. However, one limitation of using 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for research on 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile. One area of interest is the development of more potent and selective GSK-3β inhibitors, which could have even greater therapeutic potential. Another area of interest is the use of 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile in combination with other drugs or therapies, to enhance its effects. Finally, there is a need for further research into the mechanisms underlying the neuroprotective and anti-tumor effects of 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile, which could lead to the development of new treatments for a variety of diseases.
合成法
The synthesis of 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile involves several steps, starting from commercially available starting materials. The first step is the synthesis of 3-acetylindole, which is achieved by the reaction of indole with acetic anhydride in the presence of a catalyst. The second step involves the reaction of 3-acetylindole with benzyl bromide to form 3-(benzyl)-3-acetylindole. The final step is the reaction of 3-(benzyl)-3-acetylindole with potassium cyanide to form 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile.
科学的研究の応用
2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile has been extensively studied for its potential use in scientific research. One of the main areas of research has been in the field of neuroscience, where 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile has been shown to have neuroprotective effects. It has been demonstrated that 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile can protect neurons from damage caused by oxidative stress, which is a major contributor to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[(3-acetyl-1H-indol-1-yl)methyl]benzonitrile has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-[(3-acetylindol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-13(21)17-12-20(18-9-5-4-8-16(17)18)11-15-7-3-2-6-14(15)10-19/h2-9,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDMVXUKXWWMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796303 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(3-Acetylindol-1-yl)methyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(acetylamino)phenyl]-4-(butyrylamino)benzamide](/img/structure/B5703120.png)
![2-(1-naphthylamino)-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5703127.png)

![ethyl (2-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5703139.png)
![2-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5703150.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide](/img/structure/B5703178.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5703224.png)
![(3-bromobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5703228.png)
